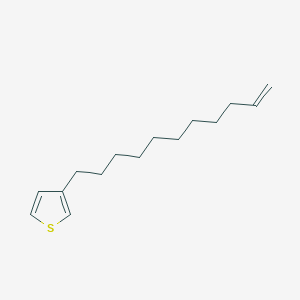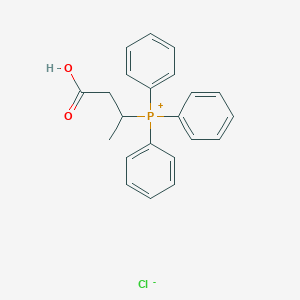![molecular formula C8H17NO B12569427 N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine CAS No. 172503-85-4](/img/structure/B12569427.png)
N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dimethylamino group attached to an ethylene chain, which is further connected to a methacrylate moiety. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine typically involves the reaction of N,N-dimethylethanolamine with methacrylic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity. For instance, one common method involves mixing 0.05 mol of 1,3-propane sultone with 10 g of acetonitrile, followed by the addition of 0.05 mol of methacrylic acid dimethylaminoethyl ester and 10 g of acetonitrile. The mixture is stirred at 25°C for 12 hours and then allowed to stand for 36 hours to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize the reaction conditions. The process is designed to maximize yield while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the methacrylate moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted amines or esters .
Scientific Research Applications
N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various polymers and copolymers. Its methacrylate moiety allows it to participate in polymerization reactions, forming materials with unique properties.
Biology: The compound is used in the study of enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it valuable in biochemical research.
Medicine: Research into drug delivery systems often utilizes this compound due to its ability to form hydrogels and other biocompatible materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine involves its interaction with various molecular targets. The compound’s methacrylate moiety can undergo polymerization, forming cross-linked networks that are useful in creating hydrogels and other materials. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-propyn-1-amine: This compound has a similar structure but with a propynyl group instead of a methacrylate moiety.
N,N-Dimethyl-2-(2-methylprop-2-enoyloxy)ethan-1-aminium chloride: This compound is similar but includes a chloride ion, affecting its solubility and reactivity.
Uniqueness
N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine is unique due to its combination of a dimethylamino group and a methacrylate moiety. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
Properties
CAS No. |
172503-85-4 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-methylprop-2-enoxy)ethanamine |
InChI |
InChI=1S/C8H17NO/c1-8(2)7-10-6-5-9(3)4/h1,5-7H2,2-4H3 |
InChI Key |
YUGBVMZBBCMOCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


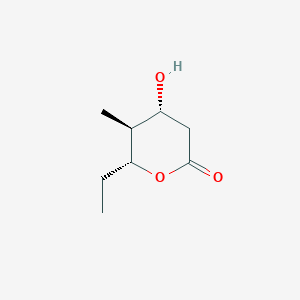
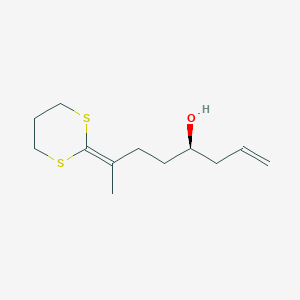
![2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12569378.png)
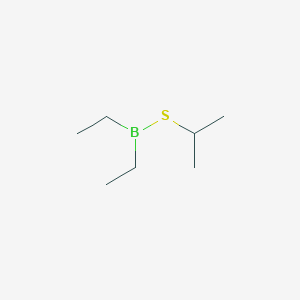
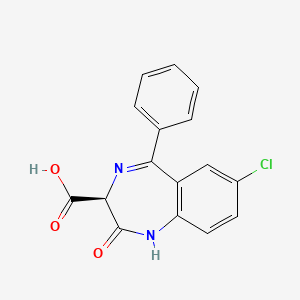
![Dibutyl[(4-methylphenyl)methyl]tellanium bromide](/img/structure/B12569396.png)
![3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-](/img/structure/B12569403.png)
![Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-](/img/structure/B12569404.png)

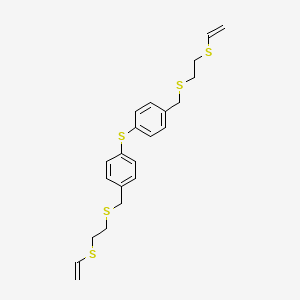
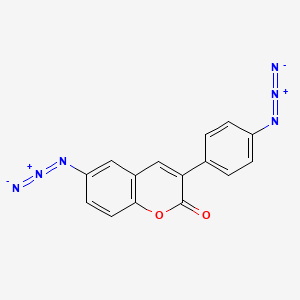
![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline](/img/structure/B12569430.png)
